Lack of Tremor‑Inhibiting Activity Relative to MIF‑1 (Pro‑Leu‑Gly‑NH₂)
Pro‑Lys‑Gly‑NH₂ was directly compared to MIF‑1 (Pro‑Leu‑Gly‑NH₂) in the oxotremorine‑induced tremor assay. While MIF‑1 and several of its analogues showed potent tremor inhibition, Pro‑Lys‑Gly‑NH₂ exhibited no detectable activity [REFS‑1].
| Evidence Dimension | Inhibition of oxotremorine‑induced tremor in rodents |
|---|---|
| Target Compound Data | No activity (0% inhibition) |
| Comparator Or Baseline | MIF‑1 (Pro‑Leu‑Gly‑NH₂): active; certain analogues up to 29‑fold more active than MIF‑1 |
| Quantified Difference | Complete loss of activity (active → inactive) |
| Conditions | In vivo rodent tremor model; intraperitoneal administration |
Why This Matters
Identifies a functional null phenotype for a Leu→Lys substitution, enabling use as a negative control in MIF‑1‑related tremor studies.
- [1] Björkman S, Castensson S, Sievertsson H. Tripeptide analogues of melanocyte-stimulating hormone release-inhibiting hormone (Pro-Leu-Gly-NH2) as inhibitors of oxotremorine-induced tremor. J Med Chem. 1979;22(8):931-935. doi:10.1021/jm00194a009. PMID: 40028. View Source
